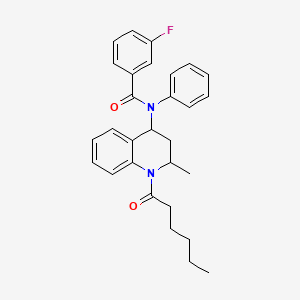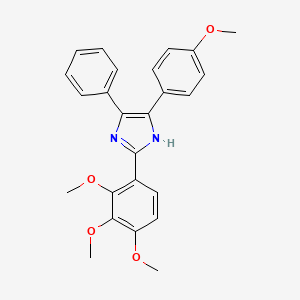![molecular formula C18H14N2O3 B11628919 N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide CAS No. 363590-96-9](/img/structure/B11628919.png)
N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide is an organic compound with the molecular formula C18H14N2O3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide typically involves a multi-step process. One common method starts with the reduction of 4,4′-diselanediyldianiline, followed by a nucleophilic reaction with 2-methyl-3-bromo-1,4-naphthalenedione. The final step involves acetylation with acetic anhydride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential cytotoxic effects against certain cell lines.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique structural properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide exerts its effects involves interactions with various molecular targets. These interactions can affect cellular pathways and processes, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific proteins or enzymes within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-[(1,4-dioxonaphthalen-2-yl)sulfamoyl]phenyl]acetamide
- N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide
Uniqueness
N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide is unique due to its specific structural configuration, which includes a naphthalene ring system and an acetamide group. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure allows it to participate in a variety of chemical reactions and potential applications in chemistry, biology, medicine, and industry. Ongoing research continues to uncover its full potential and mechanisms of action.
Eigenschaften
CAS-Nummer |
363590-96-9 |
|---|---|
Molekularformel |
C18H14N2O3 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H14N2O3/c1-11(21)19-12-6-8-13(9-7-12)20-16-10-17(22)14-4-2-3-5-15(14)18(16)23/h2-10,20H,1H3,(H,19,21) |
InChI-Schlüssel |
SKJJFXPZPKUGCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC=C3C2=O |
Löslichkeit |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Nitrophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B11628839.png)
![Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11628843.png)
![N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide](/img/structure/B11628856.png)
![[4-(dimethylamino)phenyl][3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11628871.png)
![(5Z)-1-(3,5-dimethylphenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11628874.png)
![(5E)-1-(4-chlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11628877.png)
![2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11628885.png)

![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-ethylacetamide](/img/structure/B11628905.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628908.png)
![(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628912.png)
![2-[(2-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11628916.png)


